molecular formula C15H11ClO4 B2491264 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone CAS No. 338417-72-4

4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone

Cat. No. B2491264
CAS RN: 338417-72-4
M. Wt: 290.7
InChI Key: PGQLWUARJSRWOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone often involves heterocyclization reactions and cyclization of specific precursors. For example, hetero-cyclization reactions of 4-chlorophenyl isothiocyanate and formic hydrazide have been used to synthesize related compounds, characterized by X-ray structure determination, NMR, IR, and UV spectroscopy (Yeo et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone and its derivatives is often confirmed using techniques such as single-crystal X-ray diffraction. This method provides insights into the compound's geometry, indicating that the molecule exhibits intermolecular hydrogen bonds and specific conformations that contribute to its stability and reactivity (Guo et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone derivatives can include nucleophilic addition and cyclization processes, leading to a variety of structural motifs. These reactions are often guided by the molecule's functional groups, such as hydroxy, cyano, and chlorophenyl groups, which influence the compound's reactivity and the formation of products with potential biological activity (El‐Sayed et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, including their thermal stability and solubility, play a crucial role in their potential applications. For instance, thermal analysis can reveal the compound's stability range, which is essential for its storage and use in further chemical reactions or as a precursor for synthesizing metal chelates (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Properties Analysis

The chemical properties of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone derivatives, including reactivity towards other compounds and potential as precursors for synthesizing more complex molecules, are of significant interest. Studies have explored their reactivity, highlighting their potential in forming polymers and other complex structures through specific reactions (Komatsu et al., 1982).

Scientific Research Applications

Crystal Structure and Interactions

  • The compound demonstrates interesting structural characteristics, such as the chromanone moiety consisting of a benzene ring fused with a six-membered heterocyclic ring adopting a sofa conformation. The structure is further stabilized by various interactions like C-H.pi, C-H.O, and C-H.Cl interactions (Ajees, Parthasarathy, Manikandan, & Raghunathan, 2001).

Mechanism of Action

If the compound has biological activity, the mechanism of action would be studied. This could involve studying its interactions with biological macromolecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved .

properties

IUPAC Name

4-(4-chlorophenyl)-5,7-dihydroxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-9-3-1-8(2-4-9)11-7-14(19)20-13-6-10(17)5-12(18)15(11)13/h1-6,11,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQLWUARJSRWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone

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